molecular formula C20H30F4N2O B6113333 4,4,4-trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine

4,4,4-trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine

Cat. No.: B6113333
M. Wt: 390.5 g/mol
InChI Key: SQVPPBUWLAWLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine is a synthetic organic compound It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorophenyl group and the trifluoromethyl group. The final step involves the addition of the methoxyethyl group.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the piperidine derivative.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be added through a reaction with a trifluoromethylating agent such as trifluoromethyl iodide.

    Addition of Methoxyethyl Group: The final step involves the reaction of the intermediate compound with a methoxyethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis techniques may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles such as amines, alcohols, and thiols under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4,4,4-Trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving fluorinated compounds.

    Industrial Applications: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s fluorinated groups can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine is unique due to its combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,4,4-trifluoro-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30F4N2O/c1-27-14-13-25(10-4-9-20(22,23)24)15-17-7-11-26(12-8-17)16-18-5-2-3-6-19(18)21/h2-3,5-6,17H,4,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPPBUWLAWLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCC(F)(F)F)CC1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.